molecular formula C12H14 B14136961 1-Ethenyl-7-methyl-2,3-dihydro-1H-indene CAS No. 89032-36-0

1-Ethenyl-7-methyl-2,3-dihydro-1H-indene

Cat. No.: B14136961
CAS No.: 89032-36-0
M. Wt: 158.24 g/mol
InChI Key: BEWJFWITHLEMHN-UHFFFAOYSA-N
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Description

1-Ethenyl-7-methyl-2,3-dihydro-1H-indene is an organic compound with a unique structure that includes an indene core with an ethenyl group at the first position and a methyl group at the seventh position. This compound is part of the indene family, which is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-7-methyl-2,3-dihydro-1H-indene typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 7-methylindene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction is carried out in a hydrogen atmosphere at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation of indene derivatives, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-7-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of ethyl derivatives.

    Substitution: Introduction of alkyl or acyl groups at the aromatic ring.

Scientific Research Applications

1-Ethenyl-7-methyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Ethenyl-7-methyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethenyl group allows for potential interactions with nucleophiles, while the indene core provides stability and rigidity to the molecule.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2,3-dihydro-1H-indene: Similar structure but lacks the ethenyl group.

    2,3-Dihydro-1H-indene: Lacks both the ethenyl and methyl groups.

    1-Ethenyl-2,3-dihydro-1H-indene: Similar but lacks the methyl group.

Uniqueness

1-Ethenyl-7-methyl-2,3-dihydro-1H-indene is unique due to the presence of both the ethenyl and methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

89032-36-0

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1-ethenyl-7-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H14/c1-3-10-7-8-11-6-4-5-9(2)12(10)11/h3-6,10H,1,7-8H2,2H3

InChI Key

BEWJFWITHLEMHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CCC2=CC=C1)C=C

Origin of Product

United States

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